molecular formula C10H21N3 B8530619 1-Methyl-4-piperidin-3-yl-piperazine

1-Methyl-4-piperidin-3-yl-piperazine

Cat. No. B8530619
M. Wt: 183.29 g/mol
InChI Key: XVGLITJQBBRZMZ-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

3-(4-Methyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (2.25 g, 7.94 mmol) was dissolved in Methylene chloride (50.0 mL, 7.80E2 mmol) and the reaction mixture was treated with Trifluoroacetic Acid (6.0 mL, 78 mmol). The reaction was allowed to stir overnight at room temperature. The solvent was then removed en vacuo to afford 1-Methyl-4-piperidin-3-yl-piperazine as a TFA salt. The crude product contained excess TFA, which was neutralized in the next synthetic step. (M+H)=184.09.
Name
3-(4-Methyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([N:14]2[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]2)[CH2:9]1)=O)(C)(C)C.C(Cl)Cl.[F:24][C:25]([F:30])([F:29])[C:26]([OH:28])=[O:27]>>[CH3:20][N:17]1[CH2:18][CH2:19][N:14]([CH:10]2[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]2)[CH2:15][CH2:16]1.[C:26]([OH:28])([C:25]([F:30])([F:29])[F:24])=[O:27]

Inputs

Step One
Name
3-(4-Methyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
2.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)N1CCN(CC1)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed en vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCN(CC1)C1CNCCC1
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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